

An In-depth Technical Guide to 4-Tert-butyl-3-chlorophenol

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Compound of Interest

Compound Name: 4-Tert-butyl-3-chlorophenol

Cat. No.: B3051558

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CAS Number: 34593-73-2

This technical guide provides a comprehensive overview of **4-tert-butyl-3-chlorophenol**, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes information on closely related compounds to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

While specific experimental data for **4-tert-butyl-3-chlorophenol** is scarce, its fundamental properties can be predicted or inferred from available data and the properties of related isomers.

Table 1: Summary of Chemical and Physical Properties

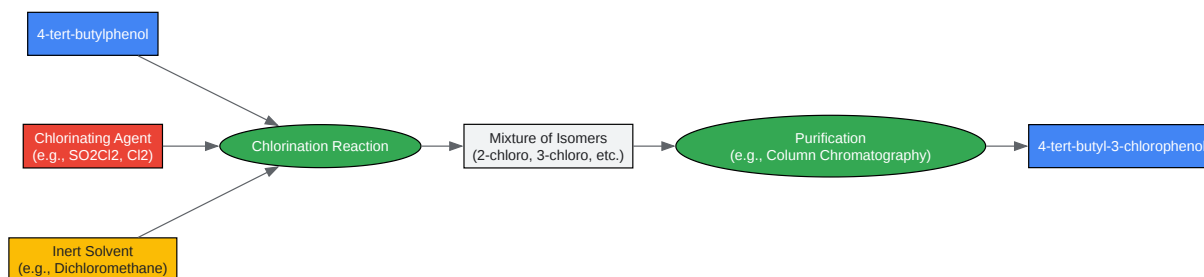
Property	Value	Source
CAS Number	34593-73-2	[1]
Molecular Formula	C ₁₀ H ₁₃ ClO	[1]
Molecular Weight	184.66 g/mol	[1]
IUPAC Name	4-(tert-butyl)-3-chlorophenol	[1]
Predicted XlogP	3.9	[1]
Predicted Boiling Point	272.1 ± 20.0 °C at 760 mmHg	
Appearance	Colorless to pale yellow crystalline solid (Predicted, based on isomers)	[2]
Solubility	Predicted to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.[2]	

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **4-tert-butyl-3-chlorophenol** is not readily available in the reviewed literature. However, a general approach for the chlorination of a related isomer, 4-tert-butylphenol, to produce 4-tert-butyl-2-chlorophenol has been described. This methodology can serve as a foundational reference for developing a synthesis route for the 3-chloro isomer.

Hypothetical Synthesis Workflow:

The synthesis would likely involve the direct chlorination of 4-tert-butylphenol using a suitable chlorinating agent. The regioselectivity of the chlorination would be a critical factor to control to favor the formation of the 3-chloro isomer over other isomers.



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Caption: Hypothetical workflow for the synthesis of **4-tert-butyl-3-chlorophenol**.

Applications in Drug Development

Specific applications of **4-tert-butyl-3-chlorophenol** in drug development are not well-documented. However, the broader class of substituted phenols and their derivatives are known to possess a range of biological activities. For instance, a structurally related complex phenol, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has been shown to induce pro-apoptotic activity in cancer cells.[3][4] This suggests that compounds with a 4-tert-butylphenol scaffold could be explored for their potential as anti-cancer agents.

Toxicology and Safety Information

The safety profile of **4-tert-butyl-3-chlorophenol** has been evaluated based on GHS classifications. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Statements for **4-tert-butyl-3-chlorophenol**

Hazard Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

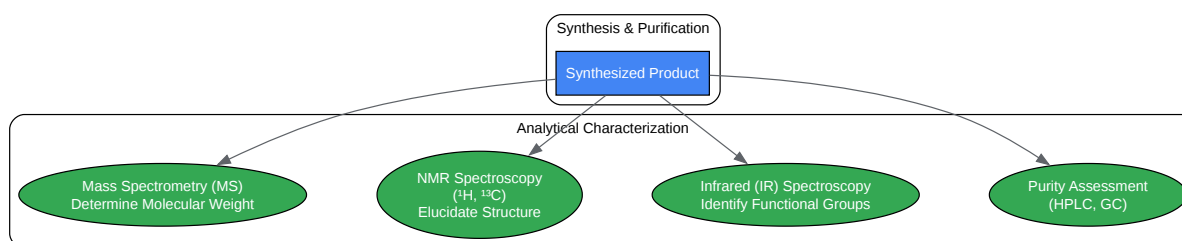
Source:[1]

Detailed toxicological data such as LD50 values for **4-tert-butyl-3-chlorophenol** are not available. For the related compound 4-tert-butylphenol, the oral LD50 in rats is reported to be greater than 2,000 mg/kg.[5]

Analytical Methods

The characterization of **4-tert-butyl-3-chlorophenol** would typically involve a combination of spectroscopic and chromatographic techniques. While specific spectra for this isomer are not widely published, the expected analytical data can be inferred from related compounds.

Analytical Workflow:



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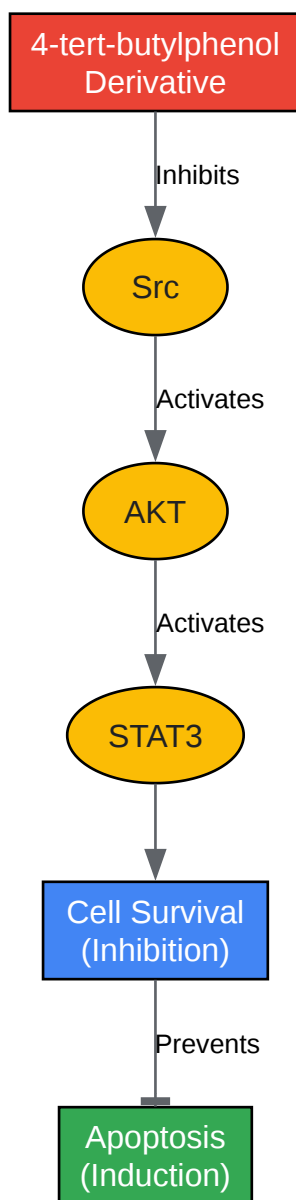
Caption: Standard analytical workflow for the characterization of a synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the substitution pattern on the aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, C-H bonds of the tert-butyl group, and C-Cl bond.
- Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be employed to assess the purity of the compound.

Potential Signaling Pathway Involvement

Direct evidence of **4-tert-butyl-3-chlorophenol**'s involvement in specific signaling pathways is not available. However, studies on a related, more complex derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, have shown that it can suppress cell survival signaling by inhibiting the Src/AKT/STAT3 cascade in cancer cells.[3] This suggests that the 4-tert-butylphenol moiety might be a key pharmacophore, and its chlorinated derivatives could potentially exhibit similar activities.

Hypothesized Signaling Pathway Interaction:



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